(R)-3-azido-2-hydroxypropanal

Enzyme kinetics Aldolase substrate specificity Chiral acceptor discrimination

(R)-3-Azido-2-hydroxypropanal (CAS 120576-20-7; MF: C3H5N3O2; MW: 115.09 g/mol) is a chiral, bifunctional C3 building block bearing a terminal azide, a secondary (R)-configured hydroxyl, and an aldehyde function. First reported as a synthetic intermediate in chemoenzymatic routes to iminosugar glycosidase inhibitors , it serves as a privileged acceptor substrate for dihydroxyacetone phosphate (DHAP)-dependent aldolases used in the asymmetric synthesis of deoxyazasugars, deoxynojirimycins, and polyhydroxylated piperidines.

Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
Cat. No. B8322447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-azido-2-hydroxypropanal
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC(C(C=O)O)N=[N+]=[N-]
InChIInChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1
InChIKeyHXOCWVXINKSYAR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Azido-2-hydroxypropanal for Chiral Azasugar Synthesis and Biorthogonal Chemistry: A Procurement-Focused Baseline


(R)-3-Azido-2-hydroxypropanal (CAS 120576-20-7; MF: C3H5N3O2; MW: 115.09 g/mol) is a chiral, bifunctional C3 building block bearing a terminal azide, a secondary (R)-configured hydroxyl, and an aldehyde function [1]. First reported as a synthetic intermediate in chemoenzymatic routes to iminosugar glycosidase inhibitors [2], it serves as a privileged acceptor substrate for dihydroxyacetone phosphate (DHAP)-dependent aldolases used in the asymmetric synthesis of deoxyazasugars, deoxynojirimycins, and polyhydroxylated piperidines [3]. The azide moiety additionally qualifies it as a biorthogonal click-chemistry handle for CuAAC conjugation [4].

Why Generic Substitution Fails: The (R)-Enantiomer of 3-Azido-2-hydroxypropanal Is Not Interchangeable with Racemic or (S)-Configured Material


Procuring the racemic mixture or the (S)-enantiomer of 3-azido-2-hydroxypropanal in place of the (R)-enantiomer introduces uncontrolled stereochemical outcomes in enzyme-catalyzed aldol condensations. Deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) displays a documented kinetic preference for D-(R)-configured 2-hydroxyaldehyde acceptors over L-(S)-configured substrates, with the D-isomers reacting fastest and the stereospecificity of the newly formed C–C bond being absolute regardless of acceptor chirality [1]. This means that using racemic material wastes ≥50% of the input as the (S)-enantiomer is processed either more slowly or through a mechanistically distinct anti-Cram-Felkin trajectory, generating diastereomeric products that require separation. Downstream iminosugar products derived from the (R)- versus (S)-pathway exhibit divergent glycosidase inhibition profiles [2]. The azido-aldehyde functionality is chemically labile; racemization or degradation during storage is product-specific and must be verified lot-by-lot, making a defined enantiomer essential for reproducible asymmetric synthesis [3].

(R)-3-Azido-2-hydroxypropanal: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


DERA Substrate Preference: D-(R)- vs. L-(S)-2-Hydroxyaldehyde Acceptor Reactivity

The (R)-enantiomer of 3-azido-2-hydroxypropanal benefits from a class-wide kinetic advantage observed for D-configured 2-hydroxyaldehydes with deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4). Chen, Dumas, and Wong systematically evaluated eight donor substrates and twenty acceptor aldehydes and reported that among 2-hydroxyaldehydes, the D-isomers are superior substrates relative to the L-isomers, with the stereochemical outcome at the newly formed C–C bond being absolute and independent of acceptor chirality [1]. The acceptor follows Cram-Felkin trajectory for D-substrates and anti-Cram-Felkin for L-substrates, meaning the (S)-enantiomer would generate a diastereomeric product mixture if used as a racemate [1].

Enzyme kinetics Aldolase substrate specificity Chiral acceptor discrimination

Cross-Aldolase Acceptor Versatility: Fuc-1-P, Rham-1-P, and FDP Aldolase Substrate Acceptance

Unlike simpler aldehyde acceptors such as D-glyceraldehyde or acetaldehyde, 3-azido-2-hydroxypropanal (as the racemate) is accepted by at least four distinct DHAP-dependent aldolases: rabbit muscle FDP aldolase [1], E. coli L-rhamnulose-1-phosphate aldolase [2], L-fuculose-1-phosphate aldolase [3], and recombinant bacterial FDP aldolase [4]. This broad aldolase compatibility enables divergent chemoenzymatic synthesis of structurally distinct azasugar scaffolds—1-deoxynojirimycin, 1-deoxymannojirimycin, 1,4-dideoxy-1,4-imino-D-arabinitol, and 1,5-dideoxy-1,5-imino-L-mannitol—from a single aldehyde acceptor by simply switching the aldolase [4]. By contrast, the non-azido analog D-glyceraldehyde is primarily accepted only by FDP aldolase and does not carry a latent amine precursor for downstream reductive amination [5].

Chemoenzymatic synthesis Aldolase promiscuity Azasugar diversification

Azide as Latent Amine for Reductive Cyclization: Differentiating 3-Azido-2-hydroxypropanal from Non-Azido C3 Aldehydes

The terminal azido group of 3-azido-2-hydroxypropanal serves as a latent primary amine that is unmasked only upon catalytic hydrogenation (H2, Pd/C) after the aldol condensation and dephosphorylation steps, enabling a one-pot intramolecular reductive amination to form the piperidine ring of iminosugars [1]. This tandem hydrogenation-cyclization strategy is documented in U.S. Patents 5,329,025 and 5,565,585 [2]. In contrast, non-azido C3 aldehydes such as D-glyceraldehyde require a separate, often multi-step introduction of the nitrogen functionality (e.g., reductive amination with an external amine source, or nitro-aldol chemistry) to access analogous iminosugar scaffolds. This functional-group latency reduces the step count in the chemoenzymatic route from DHAP + aldehyde acceptor to the final iminosugar to as few as four steps: aldol condensation, dephosphorylation, hydrogenation/hydrogenolysis, and purification [1][3].

Iminosugar synthesis Reductive amination Latent amine strategy

Downstream Glycosidase Inhibition: Product Profiles Differentiate (R)-Derived Iminosugars from (S)-Derived and Non-Azido Analogs

Iminosugar products derived from 3-azido-2-hydroxypropanal via aldolase condensation followed by hydrogenation exhibit quantitatively distinct glycosidase inhibition profiles depending on the aldolase and stereochemical pathway employed. In the Nambiar et al. (1993) study, 1,5-dideoxy-1,5-imino-L-mannitol (2), synthesized from 3-azido-2-hydroxypropanal and DHAP using L-rhamnulose-1-phosphate aldolase, was a potent inhibitor of α-galactosidase (coffee bean) and a moderate inhibitor of α-L-rhamnosidase (naringinase), whereas its diastereomer 1,5-dideoxy-1,5-imino-L-rhamnitol (3) was a good inhibitor of α-L-rhamnosidase and α-L-fucosidases from bovine kidney and epididymis [1]. The enantiomeric iminosugar 1,5-dideoxy-1,5-imino-D-mannitol (deoxymannojirimycin) showed negligible inhibition of α-L-rhamnosidase, demonstrating that product inhibition profiles are critically dependent on the aldolase used and the stereochemistry of the aldehyde acceptor, underscoring the value of the defined (R)-enantiomer as starting material [1].

Glycosidase inhibition Iminosugar pharmacology Structure-activity relationship

Biorthogonal Click Chemistry Handle: Azide Functionality Absent in Competing C3 Aldehyde Synthons

The terminal azide of (R)-3-azido-2-hydroxypropanal enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages under mild aqueous conditions, a reactivity profile absent in non-azido C3 aldehyde building blocks such as D-glyceraldehyde, dihydroxyacetone, or lactaldehyde [1]. This bifunctionality—aldehyde for aldolase-mediated C–C bond formation and azide for Huisgen cycloaddition—allows the compound to serve simultaneously as a metabolic labeling probe precursor and a chemoenzymatic intermediate. The azide group has been exploited in the synthesis of azide-functionalized cellulose ethers (3-azido-2-hydroxypropyl cellulose) where the AHP groups undergo CuAAC-mediated crosslinking to form insoluble adhesives, demonstrating industrial materials applications beyond the pharmaceutical azasugar context [2]. Simple azido alcohols such as 2-azidoethanol lack the aldehyde function and cannot participate in aldolase-catalyzed C–C bond formation, while non-azido aldehydes cannot undergo bioorthogonal conjugation without additional derivatization [3].

Click chemistry Biorthogonal conjugation CuAAC reactivity

Enantiomeric Purity Assurance: Lipase-Catalyzed Resolution Provides >98% ee in the Reported Synthetic Route

The (R)-enantiomer of 3-azido-2-hydroxypropanal is accessed via lipase-catalyzed kinetic resolution of the racemic 3-azido-2-hydroxypropanal diethyl acetal using LP-80 lipase, which achieves >98% enantiomeric excess for the resolved (S)-alcohol intermediate [1]. The resolved enantiomer is then converted to the (R)-epoxide (glycidaldehyde diethyl acetal) and opened with azide under inversion to yield (R)-3-azido-2-hydroxypropanal with >95% yield and retention of stereochemical integrity [1]. This reported enantiopurity exceeds what is achievable by classical resolution or chiral auxiliary methods for this compound class. In contrast, competing commercial sources often supply the racemate (CAS 114395-07-2) with unspecified enantiomeric composition, which is inadequate for asymmetric synthesis where stereochemical fidelity at the C2 hydroxyl directly dictates the configuration of four contiguous stereocenters in the final azasugar product [2].

Enzymatic resolution Chiral purity Lipase catalysis

(R)-3-Azido-2-hydroxypropanal: High-Value Application Scenarios Grounded in Differentiation Evidence


Chemoenzymatic Synthesis of Enantiopure Deoxyazasugar Glycosidase Inhibitor Libraries

Academic and industrial medicinal chemistry groups synthesizing iminosugar-based glycosidase inhibitors should prioritize (R)-3-azido-2-hydroxypropanal as the aldehyde acceptor for DHAP-dependent aldolase condensation, because the D-(R)-configuration ensures the kinetically preferred Cram-Felkin trajectory with DERA [1] and because the azide serves as a latent amine for the tandem hydrogenation-cyclization step, reducing the overall synthetic sequence to four steps [2]. Using the (R)-enantiomer rather than the racemate avoids diastereomeric product mixtures and the associated chromatography burden, which is especially critical when synthesizing milligram-to-gram quantities for primary screening. The cross-aldolase compatibility (FDP, Fuc-1-P, Rham-1-P aldolases) further enables divergent library synthesis from a single acceptor stock .

Biorthogonal Probe Construction Combining Metabolic Labeling with Target ID

Chemical biology laboratories developing activity-based probes or metabolic labeling reagents can leverage the orthogonal aldehyde + azide functionality of (R)-3-azido-2-hydroxypropanal to first install the probe core via aldolase-catalyzed C–C bond formation and subsequently conjugate a fluorophore or affinity tag via CuAAC without intermediate functional group manipulation [1]. This dual-reactivity profile is absent in both simple azido alcohols (which lack the aldehyde required for enzyme-mediated incorporation) and in non-azido aldehydes (which require separate azide introduction post-coupling), making (R)-3-azido-2-hydroxypropanal uniquely suited for streamlined probe synthesis [2].

Industrial-Scale Production of Deoxynojirimycin and Deoxymannojirimycin via Patented Chemoenzymatic Routes

Process chemistry teams scaling the synthesis of 1-deoxynojirimycin (DNJ) and 1-deoxymannojirimycin (DMJ)—iminosugars with established pharmacological relevance as α-glucosidase and α-mannosidase inhibitors—should procure (R)-3-azido-2-hydroxypropanal as the key chiral intermediate, as specified in U.S. Patents 5,329,025 and 5,565,585 [1]. The patent-protected route uses FDP aldolase-catalyzed condensation of DHAP with optically active 3-azido-2-hydroxypropanal, followed by dephosphorylation and catalytic hydrogenation, to produce DNJ and DMJ in few steps from readily available starting materials. Procuring the pre-resolved (R)-enantiomer avoids the capital and operational expenditure of an in-house lipase resolution step [2].

Azide-Functionalized Cellulose Ethers for Click-Crosslinked Adhesive Materials

Industrial polymer chemists synthesizing 3-azido-2-hydroxypropyl (AHP)-functionalized cellulose ethers for insoluble adhesive applications via CuAAC crosslinking can use (R)-3-azido-2-hydroxypropanal or its racemic form as the derivatizing agent to introduce azido-hydroxypropyl substituents onto the cellulose backbone with a molar substitution degree (MSAHP) of 0.001–0.30 [1]. The aldehyde group enables etherification to the cellulose hydroxyls under alkaline conditions, while the retained azide provides the click handle for subsequent crosslinking with dialkyne monomers. This application is differentiated from small-molecule probe synthesis and leverages the compound's bifunctional character in a materials context where the (R)-stereochemistry may be less critical but the dual aldehyde-azide reactivity remains essential [1].

Quote Request

Request a Quote for (R)-3-azido-2-hydroxypropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.